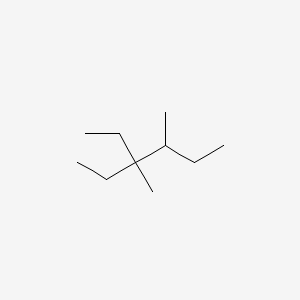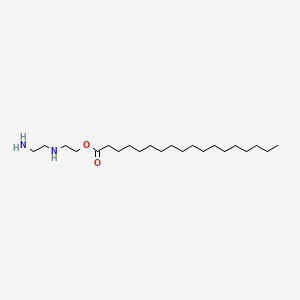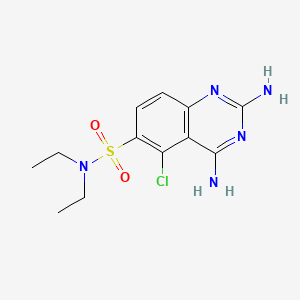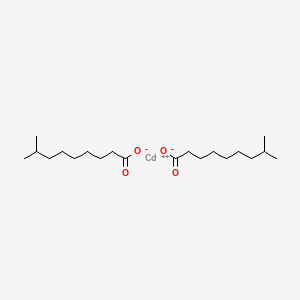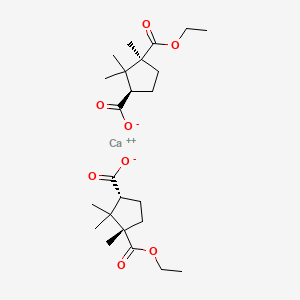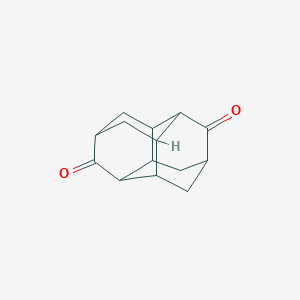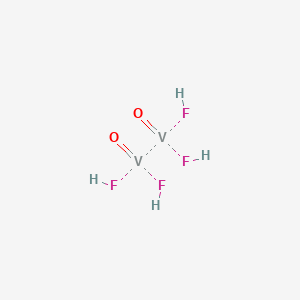
Tetrafluorodioxodivanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluorodioxodivanadium is a chemical compound with the molecular formula F4O2V2. It is a vanadium-based compound that contains two vanadium atoms, four fluorine atoms, and two oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrafluorodioxodivanadium typically involves the reaction of vanadium pentoxide (V2O5) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination of the vanadium oxide. The general reaction can be represented as:
V2O5+4HF→V2O2F4+2H2O
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to maintain the required reaction conditions. The product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Tetrafluorodioxodivanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and chlorine (Cl2) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds such as vanadium hexafluoride (VF6).
Reduction: Lower oxidation state vanadium compounds such as vanadium trifluoride (VF3).
Substitution: Compounds with substituted halogens or functional groups.
科学的研究の応用
Tetrafluorodioxodivanadium has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its unique reactivity.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and fluorinated polymers
作用機序
The mechanism of action of tetrafluorodioxodivanadium involves its interaction with molecular targets and pathways within a system. It can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical processes. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
類似化合物との比較
Similar Compounds
Vanadium Pentoxide (V2O5): A common vanadium compound used in various industrial processes.
Vanadium Trifluoride (VF3): A lower oxidation state vanadium compound with different reactivity.
Vanadium Hexafluoride (VF6): A higher oxidation state vanadium compound with distinct chemical properties.
Uniqueness
Tetrafluorodioxodivanadium is unique due to its specific combination of fluorine and oxygen atoms, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
71965-21-4 |
|---|---|
分子式 |
F4H4O2V2 |
分子量 |
213.907 g/mol |
IUPAC名 |
oxovanadium;tetrahydrofluoride |
InChI |
InChI=1S/4FH.2O.2V/h4*1H;;;; |
InChIキー |
JUVWSFAJBCFVBK-UHFFFAOYSA-N |
正規SMILES |
O=[V].O=[V].F.F.F.F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



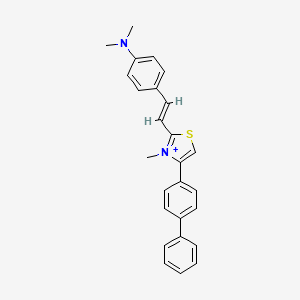
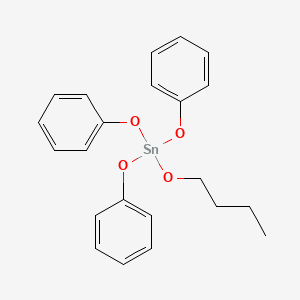


![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)


